molecular formula C14H20O10 B2479386 (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 22860-22-6

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B2479386
CAS No.: 22860-22-6
M. Wt: 348.304
InChI Key: IEOLRPPTIGNUNP-DGTMBMJNSA-N
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Description

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its multiple acetoxy groups and a hydroxyl group, making it a versatile molecule for chemical reactions and synthesis.

Mechanism of Action

Target of Action

Similar compounds have been known to stimulate proinsulin biosynthesis , suggesting a potential role in insulin regulation and glucose metabolism.

Mode of Action

The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .

Result of Action

Based on its potential role in stimulating proinsulin biosynthesis , it may have implications in glucose metabolism and insulin regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a polyol.

Scientific Research Applications

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6S)-2-(Hydroxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3R,4S,5S,6S)-2-(Methoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The presence of multiple acetoxy groups in (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate makes it unique compared to its analogs. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-DGTMBMJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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